molecular formula C16H26O8 B030009 Oleuropeic acid 8-O-glucoside CAS No. 865887-46-3

Oleuropeic acid 8-O-glucoside

Cat. No. B030009
CAS RN: 865887-46-3
M. Wt: 346.37 g/mol
InChI Key: RQEWNDZNKBUWDH-LREAXHOUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Oleuropeic acid 8-O-glucoside is a terpenic compound that can be isolated from twigs with leaves of Juniperus communis var. depressa . It shows antibacterial activity against three strains of Helicobacter pylori (NCTC11637, NCTC11916, and OCO1), with a minimum inhibitory concentration (MIC) of 100 μg/mL .


Molecular Structure Analysis

Oleuropeic acid 8-O-glucoside contains a total of 51 bonds, including 25 non-H bonds, 2 multiple bonds, 5 rotatable bonds, 2 double bonds, 2 six-membered rings, 1 aliphatic carboxylic acid, 5 hydroxyl groups, 1 primary alcohol, 3 secondary alcohols, and 2 aliphatic ethers .


Physical And Chemical Properties Analysis

Oleuropeic acid 8-O-glucoside is a powder with a molecular weight of 346.4 g/mol . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .

Scientific Research Applications

Cardiovascular Health

Oleuropeic acid 8-O-glucoside has been studied for its potential benefits in cardiovascular health. Research suggests that it may have antioxidant properties that help protect against cardiovascular diseases . The compound could be used to enrich foods or supplements aimed at improving heart health.

Anti-inflammatory Properties

The anti-inflammatory effects of Oleuropeic acid 8-O-glucoside are of great interest. It may help in reducing inflammation, which is a common factor in many chronic diseases . This application is particularly relevant in the development of new anti-inflammatory drugs or dietary supplements.

Antimicrobial Activity

This compound has shown antibacterial activity against various strains of bacteria, including Helicobacter pylori . Its potential as an antibacterial agent could be harnessed in the treatment of infections or in the development of hygiene products.

Enzymatic Synthesis

Oleuropeic acid 8-O-glucoside can be synthesized enzymatically, which is a key area of research in the pharmaceutical and food industries . This process is crucial for producing the compound in a sustainable and environmentally friendly manner.

Cosmetic Industry Applications

Due to its stability and biological activities, Oleuropeic acid 8-O-glucoside is of interest in the cosmetic industry. It could be used in skincare products for its potential antioxidant and anti-inflammatory effects .

Nutritional Supplements

The health benefits associated with Oleuropeic acid 8-O-glucoside, such as its antioxidant properties, make it a candidate for nutritional supplements. It could be added to foods or taken as a supplement to improve overall health .

Safety and Hazards

After handling Oleuropeic acid 8-O-glucoside, it is recommended to wash thoroughly. Avoid contact with eyes, skin, and clothing. Avoid ingestion and inhalation. Keep away from sources of ignition. Avoid prolonged or repeated exposure .

properties

IUPAC Name

(4S)-4-[2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropan-2-yl]cyclohexene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26O8/c1-16(2,9-5-3-8(4-6-9)14(21)22)24-15-13(20)12(19)11(18)10(7-17)23-15/h3,9-13,15,17-20H,4-7H2,1-2H3,(H,21,22)/t9-,10-,11-,12+,13-,15+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQEWNDZNKBUWDH-LREAXHOUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1CCC(=CC1)C(=O)O)OC2C(C(C(C(O2)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)([C@H]1CCC(=CC1)C(=O)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Oleuropeic acid 8-O-glucoside

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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